molecular formula C16H20O3 B1416458 Methyl 5-(1-adamantyl)-2-furoate CAS No. 73163-86-7

Methyl 5-(1-adamantyl)-2-furoate

Cat. No.: B1416458
CAS No.: 73163-86-7
M. Wt: 260.33 g/mol
InChI Key: PNGPLXNUDHCWMF-UHFFFAOYSA-N
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Description

Methyl 5-(1-adamantyl)-2-furoate is a useful research compound. Its molecular formula is C16H20O3 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 5-(1-adamantyl)-2-furoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The adamantyl group, known for its rigidity and bulkiness, can influence the binding affinity and specificity of the compound towards target biomolecules. For instance, it has been observed that this compound can inhibit certain enzymes by fitting into their active sites and blocking substrate access. Additionally, the furoate moiety can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

This compound exerts various effects on cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound can inhibit the activity of kinases involved in cell proliferation and survival, leading to altered gene expression and reduced cellular metabolism . Furthermore, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The adamantyl group can form stable hydrophobic interactions with non-polar regions of proteins, while the furoate moiety can engage in hydrogen bonding with polar residues. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for several hours, but its efficacy may decrease over time due to gradual degradation . In in vivo studies, long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by liver enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels . The adamantyl group can undergo hydroxylation, while the furoate moiety can be demethylated, resulting in the formation of active metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can be influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors .

Properties

IUPAC Name

methyl 5-(1-adamantyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-18-15(17)13-2-3-14(19-13)16-7-10-4-11(8-16)6-12(5-10)9-16/h2-3,10-12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGPLXNUDHCWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Furan-2-carboxylic acid methyl ester (500 mg, 3.97 mmol) and 1-bromo-adamantane (853 mg, 3.97 mmol) were dissolved in ortho-dichlorobenzene (6 ml) and cooled to 0° C. before adding AlCl3 (1.06 g, 7.94 mmol) as a solid. The reaction mixture was allowed to warm up to room temperature, stirred for 4 h, then heated to 40° C. for 2 h and left standing at room temperature overnight. The reaction mixture was cooled to 0° C. and quenched with H2O (10 ml). The organic layer was separated and the aqueous layer was extracted with DCM (3×20 ml). The combined organic layers were dried (MgSO4), filtered and the DCM removed in vacuo. The ortho-dichlorobenzene solution was loaded to a silica-gel column and flushed with heptane (100 ml). The title compound was then eluted using a stepped gradient of 0-10% EtOAc in heptane.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.